Hecmo

Description

Hecmo (Hydroxyethyl Carboxymethyl Cellulose) is a mixed-type cellulose ether derived from natural cellulose through chemical modification. It combines hydroxyethyl (-CH₂CH₂OH) and carboxymethyl (-CH₂COOH) functional groups, granting it unique water-soluble and amphiphilic properties . This dual substitution enhances its stability across a broad pH range (3–12) and improves compatibility with ionic and non-ionic systems. This compound is synthesized via a two-step process: (1) alkalization of cellulose with sodium hydroxide, followed by (2) etherification with ethylene oxide and sodium monochloroacetate .

Properties

CAS No. |

77111-07-0 |

|---|---|

Molecular Formula |

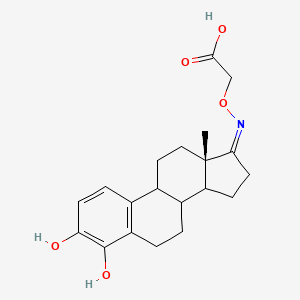

C20H25NO5 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-[(Z)-[(13S)-3,4-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C20H25NO5/c1-20-9-8-12-11-4-6-16(22)19(25)14(11)3-2-13(12)15(20)5-7-17(20)21-26-10-18(23)24/h4,6,12-13,15,22,25H,2-3,5,7-10H2,1H3,(H,23,24)/b21-17-/t12?,13?,15?,20-/m0/s1 |

InChI Key |

HTFIQHHFZAZCRJ-XVDPQFIZSA-N |

SMILES |

CC12CCC3C(C1CCC2=NOCC(=O)O)CCC4=C3C=CC(=C4O)O |

Isomeric SMILES |

C[C@]1\2CCC3C(C1CC/C2=N/OCC(=O)O)CCC4=C3C=CC(=C4O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=NOCC(=O)O)CCC4=C3C=CC(=C4O)O |

Synonyms |

4-hydroxyestrone-17-(O-carboxymethyl)oxime HECMO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Hecmo belongs to the cellulose ether family, which includes ionic, non-ionic, and mixed derivatives. Key structural and functional differences are summarized below:

| Compound | Type | Functional Groups | Water Solubility | pH Stability | Key Applications |

|---|---|---|---|---|---|

| This compound | Mixed | Hydroxyethyl, Carboxymethyl | Soluble | 3–12 | Pharmaceuticals, Cosmetics |

| CMC (Carboxymethyl Cellulose) | Ionic | Carboxymethyl | Soluble | 4–10 | Food thickeners, Detergents |

| HPMC (Hydroxypropyl Methyl Cellulose) | Non-ionic | Hydroxypropyl, Methyl | Soluble | 3–11 | Construction, Drug delivery |

| EC (Ethyl Cellulose) | Non-ionic | Ethyl | Insoluble | N/A | Coatings, Encapsulation |

Structural Insights :

- Ionic vs. Non-ionic: CMC’s ionic carboxymethyl groups enhance solubility in polar solvents but reduce stability in high-salinity environments. In contrast, non-ionic HPMC and EC exhibit better salt tolerance but lower solubility in acidic conditions .

- Mixed-Type Advantage: this compound’s dual substitution balances ionic and non-ionic characteristics, enabling solubility in both aqueous and organic phases. This makes it ideal for multi-component formulations like cosmetic serums .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.